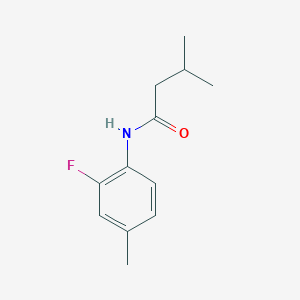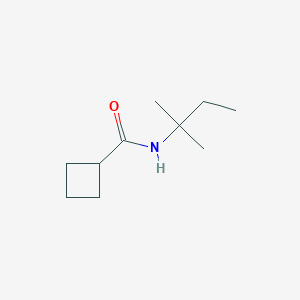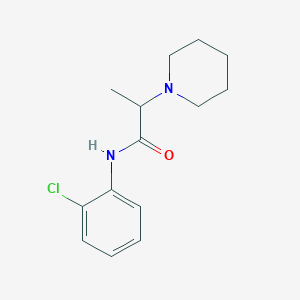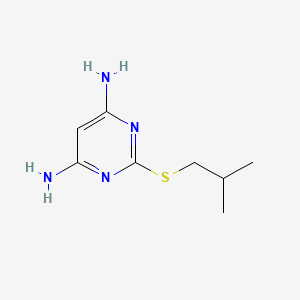
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in the cannabis plant, such as THC. However, unlike natural cannabinoids, synthetic cannabinoids can be designed to target specific receptors in the body, allowing for more targeted and effective treatments.
作用机制
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide acts as a partial agonist of the CB1 and CB2 receptors in the body. When these receptors are activated, they can modulate various physiological processes such as pain, inflammation, appetite, and mood. N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has been shown to have a higher affinity for the CB2 receptor, which is primarily found in immune cells and is involved in inflammatory processes.
Biochemical and physiological effects:
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has been shown to have a number of biochemical and physiological effects in animal studies. These include analgesic effects, anti-inflammatory effects, and effects on appetite and metabolism. N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has also been shown to have anxiolytic effects, suggesting that it may be useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of using N-(2-fluoro-4-methylphenyl)-3-methylbutanamide in lab experiments is that it is a synthetic compound, which means that its effects can be more precisely controlled and studied compared to natural cannabinoids. However, one limitation is that N-(2-fluoro-4-methylphenyl)-3-methylbutanamide is a relatively new compound, and there is still much to learn about its effects and potential side effects. Additionally, the use of synthetic cannabinoids in lab experiments raises ethical concerns, as these compounds have the potential to be abused and can have harmful effects on the body.
未来方向
There are many potential future directions for research on N-(2-fluoro-4-methylphenyl)-3-methylbutanamide. One area of interest is the development of more targeted and effective treatments for pain and inflammation. N-(2-fluoro-4-methylphenyl)-3-methylbutanamide may also have potential applications in the treatment of anxiety disorders and other mental health conditions. However, more research is needed to fully understand the effects and potential side effects of this compound. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids on the body, particularly with regards to addiction and other harmful effects.
合成方法
The synthesis of N-(2-fluoro-4-methylphenyl)-3-methylbutanamide involves the reaction of 2-fluoro-4-methylbenzoyl chloride with 3-methylbutan-1-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
科学研究应用
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has been studied for its potential medical applications, particularly in the treatment of pain and inflammation. Studies have shown that N-(2-fluoro-4-methylphenyl)-3-methylbutanamide can activate the CB1 and CB2 receptors in the body, which are involved in pain and inflammation pathways. This suggests that N-(2-fluoro-4-methylphenyl)-3-methylbutanamide may be effective in treating conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
属性
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)6-12(15)14-11-5-4-9(3)7-10(11)13/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGFTIKMAWUDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)

![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)

![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
